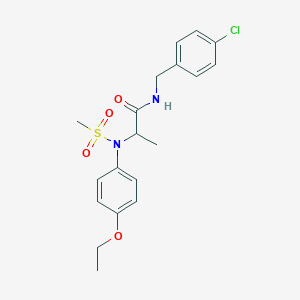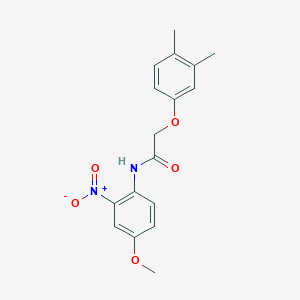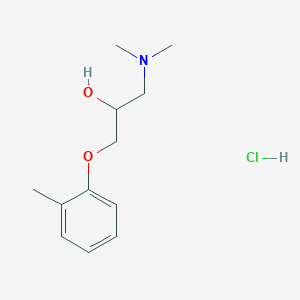![molecular formula C24H26N2O4S B3981221 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-biphenylcarboxamide](/img/structure/B3981221.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-biphenylcarboxamide
Descripción general
Descripción
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-biphenylcarboxamide, commonly known as DAPT, is a small molecule inhibitor of gamma-secretase. Gamma-secretase is an enzyme responsible for the cleavage of amyloid precursor protein (APP) and the formation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease. DAPT has been extensively studied for its potential therapeutic applications in Alzheimer's disease and other disorders.
Mecanismo De Acción
DAPT binds to the active site of gamma-secretase and inhibits its activity by preventing the cleavage of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-biphenylcarboxamide and other substrates. This leads to a reduction in the production of beta-amyloid peptides and other gamma-secretase-dependent signaling pathways. DAPT is a selective inhibitor of gamma-secretase and does not affect other enzymes or receptors.
Biochemical and Physiological Effects:
DAPT has been shown to have a wide range of biochemical and physiological effects in various cell types and animal models. It has been shown to reduce the levels of beta-amyloid peptides and improve cognitive function in mouse models of Alzheimer's disease. DAPT has also been shown to inhibit the growth and proliferation of cancer cells by blocking the Notch signaling pathway. DAPT has been shown to have anti-inflammatory and neuroprotective effects in various cell types and animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAPT is a widely used inhibitor of gamma-secretase and has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. DAPT is a selective inhibitor of gamma-secretase and does not affect other enzymes or receptors. DAPT has been extensively studied and validated for its use in various cell types and animal models. However, DAPT has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
DAPT has several potential future directions for scientific research and therapeutic applications. It can be used to study the role of gamma-secretase in various cellular processes, including neurodegeneration, cancer, and inflammation. DAPT can also be used to develop new therapies for Alzheimer's disease and other disorders by targeting the gamma-secretase pathway. Future research can focus on optimizing the synthesis and delivery of DAPT and developing new gamma-secretase inhibitors with improved selectivity and efficacy.
Aplicaciones Científicas De Investigación
DAPT has been used extensively in scientific research to investigate the role of gamma-secretase in various cellular processes. It has been shown to inhibit the cleavage of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-biphenylcarboxamide and the production of beta-amyloid peptides in vitro and in vivo. DAPT has also been used to study the Notch signaling pathway, which is regulated by gamma-secretase and is involved in cell differentiation and proliferation. DAPT has been shown to block the activation of Notch signaling and induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-4-26(5-2)31(28,29)21-15-16-23(30-3)22(17-21)25-24(27)20-13-11-19(12-14-20)18-9-7-6-8-10-18/h6-17H,4-5H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIGURBSDYFYLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-chlorophenoxy)ethyl]-3-propyl-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3981144.png)
![N-[(6-methoxypyridin-3-yl)methyl]-2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B3981158.png)
![N-{2-[(2-fluorobenzyl)thio]phenyl}-2-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B3981164.png)
![N-{2-[4-(4-tert-butylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B3981168.png)
![2-({[3-(2-chlorophenoxy)-2-hydroxypropyl]amino}carbonyl)benzoic acid](/img/structure/B3981171.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3981177.png)
![N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B3981179.png)
![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3981186.png)


![2-(4-methyl-1-oxo-2(1H)-phthalazinyl)-N-[2-(3-pyridinyl)ethyl]acetamide](/img/structure/B3981216.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3981232.png)

![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B3981259.png)